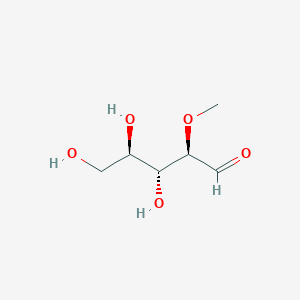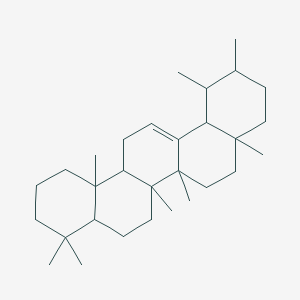
3,3,6,6-Tetramethylpiperazine-2,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3,6,6-Tetramethylpiperazine-2,5-dione is an organic compound with the molecular formula C8H14N2O2. It is a derivative of piperazine and is characterized by the presence of two ketone groups at the 2 and 5 positions, and four methyl groups at the 3 and 6 positions. This compound is known for its stability and unique chemical properties, making it a subject of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3,3,6,6-Tetramethylpiperazine-2,5-dione typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-amino-2-methyl-1-propanol with formaldehyde under acidic conditions, followed by cyclization to form the piperazine ring . The reaction conditions often require controlled temperatures and pH to ensure the desired product is obtained.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of catalysts and solvents can enhance the yield and purity of the product. The final compound is typically purified through crystallization or distillation techniques .
Analyse Des Réactions Chimiques
Types of Reactions: 3,3,6,6-Tetramethylpiperazine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the ketone groups to hydroxyl groups.
Substitution: The methyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Halogenating agents and nucleophiles are typically employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce hydroxyl derivatives .
Applications De Recherche Scientifique
3,3,6,6-Tetramethylpiperazine-2,5-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of polymers and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3,3,6,6-Tetramethylpiperazine-2,5-dione involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
2,3,5,6-Tetramethylpiperazine: Another derivative of piperazine with similar structural features.
2,2,5,5-Tetramethylpiperazine: A compound with a different substitution pattern on the piperazine ring.
Uniqueness: 3,3,6,6-Tetramethylpiperazine-2,5-dione is unique due to its specific substitution pattern and the presence of ketone groups, which confer distinct chemical and physical properties. This makes it particularly useful in applications where stability and reactivity are crucial .
Propriétés
Numéro CAS |
4512-46-3 |
|---|---|
Formule moléculaire |
C8H14N2O2 |
Poids moléculaire |
170.21 g/mol |
Nom IUPAC |
3,3,6,6-tetramethylpiperazine-2,5-dione |
InChI |
InChI=1S/C8H14N2O2/c1-7(2)5(11)10-8(3,4)6(12)9-7/h1-4H3,(H,9,12)(H,10,11) |
Clé InChI |
JCMJBJSKXVZKEI-UHFFFAOYSA-N |
SMILES canonique |
CC1(C(=O)NC(C(=O)N1)(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[[2-Amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoic acid](/img/structure/B12101636.png)


![[2-[2,2-bis(7-hydroxy-5-methoxy-2-phenyl-3,4-dihydro-2H-chromen-8-yl)ethyl]-5-hydroxy-3-methoxy-4-methylphenyl] benzoate](/img/structure/B12101654.png)
![1H-Pyrrolo[2,3-b]pyridine, 4-iodo-1-[[2-(trimethylsilyl)ethoxy]methyl]-](/img/structure/B12101656.png)
![8-Methylbicyclo[3.2.1]oct-6-en-3-ol](/img/structure/B12101659.png)







amino}-3-methylbutanoic acid](/img/structure/B12101718.png)
